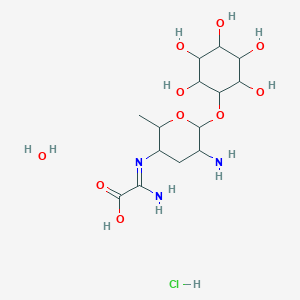
Ksg (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kasugamycin hydrochloride, commonly referred to as Ksg (hydrochloride), is an aminoglycoside antibiotic originally isolated from the bacterium Streptomyces kasugaensis. It is known for its ability to inhibit protein synthesis by targeting the ribosome, making it effective against various bacterial pathogens. Kasugamycin hydrochloride is used in both agricultural and medical settings to combat microbial infections .
准备方法
Synthetic Routes and Reaction Conditions
Kasugamycin hydrochloride is synthesized through a series of chemical reactions starting from the natural product kasugamycin. The synthesis involves the following steps:
Isolation of Kasugamycin: Kasugamycin is isolated from the fermentation broth of .
Hydrochloride Formation: The isolated kasugamycin is then reacted with hydrochloric acid to form kasugamycin hydrochloride.
Industrial Production Methods
Industrial production of kasugamycin hydrochloride involves large-scale fermentation of Streptomyces kasugaensis followed by downstream processing to isolate and purify the antibiotic. The fermentation process is optimized to maximize yield, and the purification steps include filtration, precipitation, and crystallization .
化学反应分析
Types of Reactions
Kasugamycin hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
科学研究应用
Kasugamycin hydrochloride has a wide range of scientific research applications, including:
作用机制
Kasugamycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. This binding disrupts the interaction between the ribosome and messenger RNA, preventing the formation of functional proteins. The primary molecular target is the 16S ribosomal RNA within the 30S subunit .
相似化合物的比较
Kasugamycin hydrochloride is unique among aminoglycoside antibiotics due to its specific mechanism of action and its ability to inhibit translation initiation without affecting elongation. Similar compounds include:
Kasugamycin hydrochloride’s unique ability to inhibit translation initiation makes it particularly valuable in research and agricultural applications .
属性
分子式 |
C14H28ClN3O10 |
|---|---|
分子量 |
433.84 g/mol |
IUPAC 名称 |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2 |
InChI 键 |
URDOPMVCASNBEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


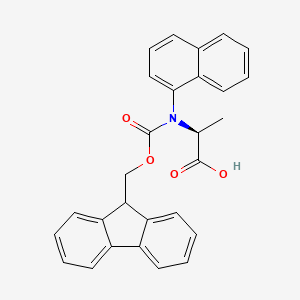
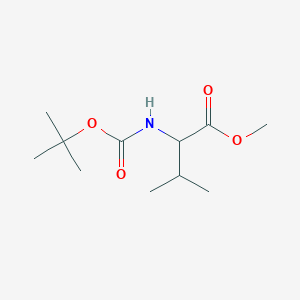
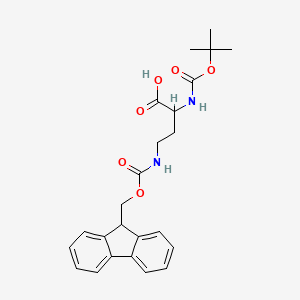
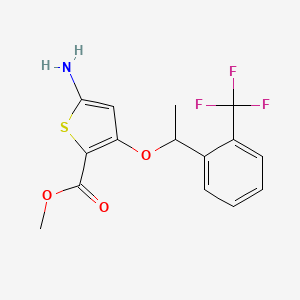
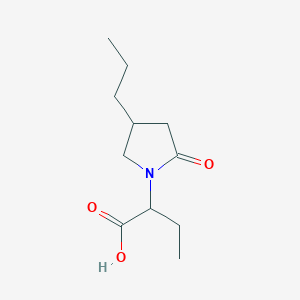

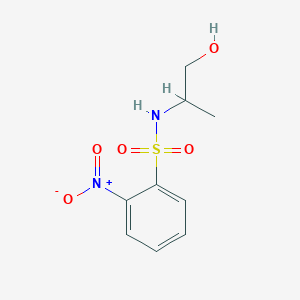
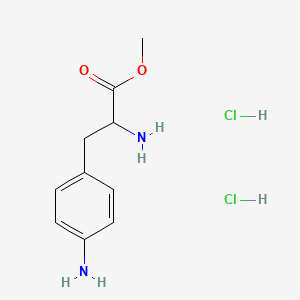
![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)
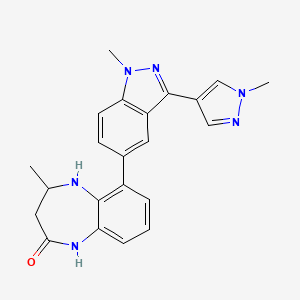
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)

